3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its unique structural features, particularly the presence of both bromine and trifluoromethyl groups. This compound has garnered significant interest in medicinal chemistry and agrochemicals due to its potential biological activities and diverse applications in scientific research. The compound is classified as a pyrazolo[3,4-b]pyridine derivative, which is a bicyclic structure containing a pyrazole ring fused to a pyridine ring. Its chemical structure can be denoted by the molecular formula and the CAS number 2089649-32-9 .
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically employs Suzuki–Miyaura coupling reactions, which are favored for their mild reaction conditions and high functional group tolerance. The general synthetic route involves the reaction of a brominated pyrazole derivative with a trifluoromethylated pyridine derivative in the presence of a palladium catalyst and boron reagents .
The molecular structure of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine consists of two fused rings: a pyrazole ring and a pyridine ring. The bromine atom is located at the 3-position, while the trifluoromethyl group is at the 6-position of the pyrazolo ring.
Key structural data includes:
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions typically retain the trifluoromethyl group, which enhances biological activity.
The mechanism of action for compounds like 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine often involves interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.
While specific physical properties may vary based on synthesis methods and purity, general characteristics include:
Key chemical properties include:
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several notable applications in scientific research:
Pyrazolo[3,4-b]pyridines exhibit a fundamental tautomeric equilibrium between the 1H (1) and 2H (2) isomeric forms, governed by proton migration between the pyrazole ring nitrogen atoms. This equilibrium has profound implications for electronic distribution, reactivity, and biological recognition. For unsubstituted pyrazolo[3,4-b]pyridines, computational studies using AM1 methods reveal a significant energy difference of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer over the 2H-form [2]. This substantial preference arises from the preservation of aromaticity in both rings within the 1H-isomer, allowing complete π-electron delocalization across the bicyclic system. In contrast, the 2H-tautomer disrupts aromatic continuity in the pyrazole ring, resulting in decreased thermodynamic stability [2] [5].
Experimental evidence corroborates computational predictions, with structural analyses confirming that nearly all crystalline derivatives adopt the 1H-configuration. This tautomeric preference persists in solution across diverse solvents, establishing the 1H-form as the dominant species. The significance extends to biomedical relevance: DrugBank records identify 14 biologically active 1H-pyrazolo[3,4-b]pyridines (including investigational and approved drugs), while zero 2H-isomers exhibit pharmaceutical development [2]. For 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine specifically, the electron-withdrawing trifluoromethyl group at C6 further stabilizes the 1H-tautomer by reducing electron density at the adjacent N2 position, thereby disfavoring protonation at that site.
Table 1: Tautomeric Stability in Pyrazolo[3,4-b]pyridine Systems
Tautomer | Energy Difference (kJ/mol) | Aromaticity | Representation in Compounds | Drug Development Status |
---|---|---|---|---|
1H-Tautomer | 0 (Reference) | Full aromaticity in both rings | >99.9% of reported structures | 14 compounds in development (2 approved) |
2H-Tautomer | +37.03 | Disrupted pyrazole aromaticity | <0.1% (Requires non-aromatic fused ring) | None |
The strategic placement of bromine at C3 and a trifluoromethyl (CF₃) group at C6 significantly modifies the electronic and steric profile of the pyrazolo[3,4-b]pyridine core. Bromine, a σ-withdrawing/π-donating halogen, primarily influences the electron density at positions C3, C3a, and C4. Computational analyses indicate bromine's +M effect induces moderate electron enrichment at C4 (ortho to C3), creating a region primed for electrophilic attack despite its overall electron-deficient nature. Conversely, the strongly electron-withdrawing trifluoromethyl group at C6 exerts a powerful -I effect, substantially reducing electron density throughout the pyridine ring, particularly at C5 and C7. This combination establishes a pronounced electronic asymmetry across the bicyclic system [2] [7].
Statistical analysis of over 300,000 known 1H-pyrazolo[3,4-b]pyridines reveals distinct substitution trends: Hydrogen (30.83%) and methyl (46.77%) dominate at C3, while halogens (particularly bromine and chlorine) and functional groups like cyano or trifluoromethyl are more prevalent at C6, exploiting the enhanced electrophilicity conferred by the electron-deficient pyridine ring [2]. The trifluoromethyl group contributes exceptional hydrolytic and metabolic stability due to the strength of the C-F bonds and its resistance to oxidative degradation. Furthermore, its high lipophilicity (π ≈ 0.88) significantly enhances membrane permeability, making 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a valuable intermediate for drug discovery targeting intracellular proteins [2] [7].
Table 2: Substituent Effects at Key Positions in 1H-Pyrazolo[3,4-b]pyridines
Position | Common Substituents (Frequency) | Dominant Electronic Effect | Role in 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
---|---|---|---|
N1 | Methyl (≈33%), Other alkyl (≈23%), Phenyl (≈15%), H (≈20%) | Modulates solubility, H-bonding, and steric access | Typically H or alkyl in precursors; functionalization point |
C3 | H (30.83%), Methyl (46.77%), NH₂ (4.69%), Halogens | Ortho-directing influence, impacts C4 electrophilicity | Bromine: Ortho-directing metalation site; moderate π-donation |
C6 | Halogens, CF₃, CN, Heterocycles | Strong electron-withdrawal dominates ring electronics | Trifluoromethyl: Strong -I effect, high lipophilicity (π≈0.88), metabolic stability |
The divergent reactivity of the bromine (C3) and trifluoromethyl (C6) substituents creates distinct regiochemical pathways for further derivatization. Bromine at C3 facilitates direct metal-halogen exchange using organolithium or magnesium reagents at low temperatures (-78°C to 0°C), enabling regioselective introduction of aryl, heteroaryl, or alkyl groups at C3. However, this transformation requires careful optimization due to potential nucleophilic attack on the electron-deficient pyridine ring or deprotonation at N1, which can generate unstable anions leading to decomposition [4] [9]. Protecting N1 (e.g., as a SEM or BOC derivative) before metalation often mitigates these side reactions and improves yields.
The electron-withdrawing trifluoromethyl group at C6 profoundly activates the C5 and C7 positions toward nucleophilic aromatic substitution (SNAr). While the chlorine in analogues like 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-70-3) is readily displaced by nucleophiles, the C-F bond in the fluoro analogue (3-Bromo-6-fluoro-1H-pyrazolo[3,4-b]pyridine) is even more reactive [4] [5] [8]. However, the trifluoromethyl group itself is not a leaving group. Instead, it enhances the electrophilicity of adjacent positions: C5 becomes susceptible to SNAr with strong nucleophiles (e.g., alkoxides, amines), while C7 undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) preferentially over the C3-bromine due to electronic activation by the fused pyrazole nitrogen and the CF₃ group [5] [8].
Simultaneous functionalization at both C3 and C6 presents significant challenges. Sequential protection/deprotection strategies are often essential. For example, N1 protection (e.g., with a BOC group) followed by Pd(0)-catalyzed coupling at C6 (Suzuki reaction with arylboronic acids), then lithiation-trapping at C3, and finally N1 deprotection enables the synthesis of complex trisubstituted derivatives critical for medicinal chemistry optimization [5] [9]. The inherent instability of certain intermediates necessitates strict anhydrous conditions and temperature control, as highlighted by hazard statements associated with bromo-chloro intermediates (H302, H315, H319, H335) [4] [7].
Table 3: Regioselective Functionalization Strategies for 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Position | Reaction Type | Conditions/Challenges | Representative Transformations |
---|---|---|---|
C3 (Bromine Site) | Metal-Halogen Exchange | Low temp (-78°C), BuLi or iPrMgCl; N1 protection recommended | Ar-Li + 3-Br → 3-Ar; RCHO → 3-CH(OH)R |
Cross-Coupling (Slow) | Pd catalysis (Suzuki, Negishi); Competed by C6 activation | Requires electron-rich ligands; Moderate yields | |
C5/C7 (Activated by CF₃) | Nucleophilic Aromatic Substitution (C5) | Strong nucleophiles (amines, alkoxides); High temp often needed | NH₃ → 5-Amino; NaOMe → 5-Methoxy |
Cross-Coupling (C7 preferred) | Pd(0)/Ligand; Suzuki > Stille > Negishi | Arylboronic acid → 7-Aryl; Heteroarylstannane → 7-Heteroaryl | |
N1 | Alkylation/Arylation | Base (Cs₂CO₃, K₂CO₃), alkyl halides/sulfonates | SEM-Cl → N1-SEM; PhCH₂Br → N1-Bn |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3